molecular formula C15H24NO5P B150143 Isofenphos oxon CAS No. 31120-85-1

Isofenphos oxon

Cat. No. B150143
CAS RN: 31120-85-1
M. Wt: 329.33 g/mol
InChI Key: DZUPKTNAUCDVTL-UHFFFAOYSA-N
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Description

Isofenphos Oxon: Comprehensive Analysis

Isofenphos oxon is a metabolite of isofenphos-methyl (IFP), a chiral insecticide known for its persistence and activity. It is one of the primary metabolites formed during the metabolism of IFP in human liver microsomes, alongside isocarbophos (ICP) and isocarbophos oxon (ICPO) . Isofenphos oxon is also a neurotoxic metabolite of isofenphos, which has been studied for its effects on the American cockroach, indicating its role in oxidative bioactivation and subsequent cholinesterase inhibition .

Synthesis Analysis

The synthesis of isofenphos oxon occurs through the metabolic pathways involving cytochrome P450 (CYP) isoforms and carboxylesterase enzymes. These enzymes play a crucial role in the enantioselective metabolism of IFP, leading to the formation of isofenphos oxon and other metabolites . The metabolic conversion of isofenphos to isofenphos oxon and other derivatives has been quantified in various species, including humans, using Michaelis-Menten kinetics to obtain Vmax and Km values .

Molecular Structure Analysis

Isofenphos oxon, as a metabolite, retains the core structure of its parent compound but with the oxidation of the phosphorothioate group to a phosphoroximate group. This structural change is significant as it increases the molecule's reactivity, particularly towards acetylcholinesterase (AChE), which is a critical enzyme in nerve function .

Chemical Reactions Analysis

The chemical reactions involving isofenphos oxon primarily include its interaction with AChE. Isofenphos oxon is a potent inhibitor of AChE, as demonstrated in bioassays. The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, which is the basis of its neurotoxicity . Additionally, the enantioselective degradation of isofenphos oxon has been observed, with different rates of degradation for its enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of isofenphos oxon, such as solubility, stability, and degradation rates, are influenced by its molecular structure and the presence of the oxidized phosphorothioate group. The degradation of isofenphos in soil and its enhanced degradation by soil microorganisms have been studied, indicating that repeated application can lead to adapted microbial populations that degrade isofenphos more rapidly . The degradation products include isopropyl salicylate, CO2, and polar products .

Scientific Research Applications

1. Applied Microbiology and Biotechnology

  • Summary of the application : Isofenphos-methyl hydrolase (Imh) is used in the degradation and decontamination of agricultural and household organophosphorus pesticides (OPs), including Isofenphos oxon, and in the detoxification of chemical warfare agents .
  • Methods of application or experimental procedures : The isofenphos-methyl hydrolase gene (imh) was cloned from the isocarbophos-degrading strain of Arthrobacter sp. scl-2 using the polymerase chain reaction method . Imh was highly expressed in Escherichia coli BL21 (DE3), and the His6-tagged Imh was purified with a specific activity of 14.35 U/mg for the substrate isofenphos-methyl .
  • Results or outcomes : Imh was found to have a relatively broader substrate specificity and was capable of hydrolyzing 12 of the tested oxon and thion OPs with the P–O–Z moiety instead of the P–S ©–Z moiety . It was assumed that Imh preferred P–O–Z substrates still with a phosphamide bond (P–N), such as isofenphos-methyl, isofenphos, isocarbophos, and butamifos .

2. Environmental Contamination and Toxicology

  • Summary of the application : Isofenphos oxon is one of the organophosphorus pesticides (OPs) used in crop and livestock protection . It is used to control major insect pests in agriculture .
  • Methods of application or experimental procedures : The major metabolic pathways of isofenphos in soil column reactor (SCR) included oxidative desulfuration of isofenphos to isofenphos oxon and hydrolysis of isofenphos oxon and/or parent isofenphos to isopropyl salicylate .
  • Results or outcomes : Isofenphos penetrated approximately three times faster into larvae than into adults .

3. Soil Microbiology

  • Summary of the application : Isofenphos is used in the study of its degradation by soil microorganisms .
  • Methods of application or experimental procedures : Laboratory experiments were conducted to investigate the enhanced degradation of isofenphos in soil and to elucidate the microbiology of this phenomenon . A bacterial strain (Pseudomonas sp.) isolated from soil with enhanced isofenphos degradation proved capable of utilizing isofenphos as a sole carbon source .
  • Results or outcomes : Degradation products of isofenphos detected in cultures of adapted soil microorganisms included isopropyl salicylate, 14C02, and polar products .

4. Turfgrass Thatch and Soil

  • Summary of the application : Isofenphos is used in the study of its degradation in turfgrass thatch and soil .
  • Methods of application or experimental procedures : Supernatant from aqueous dispersions of turfgrass thatch and soil from four Ohio golf courses where spring application of isofenphos failed to control summer-generation scarabaeid larvae, were injected into a buffered nutrient solution of 10 ppm isofenphos .
  • Results or outcomes : High-pressure liquid chromatography analysis showed that isofenphos disappeared (91 to ≥99%) in ≤3 d, whereas no degradation occurred with samples from an untreated site .

5. Conservation Tillage Practices

  • Summary of the application : Isofenphos is used in the study of its degradation in cornfields with conservation tillage practices .
  • Methods of application or experimental procedures : The repeated application of isofenphos was studied in cornfields .
  • Results or outcomes : The study found that the repeated application of isofenphos had a significant impact on its degradation .

6. Environmental Fate and Toxicology

  • Summary of the application : Isofenphos and related organophosphorus pesticides are used in the study of their environmental fate and toxicology .
  • Methods of application or experimental procedures : The major metabolic pathways of isofenphos included oxidative desulfuration of isofenphos to isofenphos oxon and hydrolysis of isofenphos oxon and/or parent isofenphos to isopropyl salicylate .
  • Results or outcomes : Isofenphos penetrated approximately three times faster into larvae than into adults .

Safety And Hazards

Isofenphos oxon is classified as highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include using personal protective equipment, avoiding release to the environment, and storing it locked up .

properties

IUPAC Name

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUPKTNAUCDVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865585
Record name Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50865585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofenphos oxon

CAS RN

31120-85-1
Record name Isofenphos oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate
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Record name Isofenphos oxon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
T Kasagami, T Miyamoto… - … formerly Pesticide Science, 2002 - Wiley Online Library
… (O)<) such as isofenphos oxon, schradan and propetamphos oxon are weak AChE inhibitors, but strongly insecticidal. It is well known that isofenphos oxon is converted into the stable N…
Number of citations: 43 onlinelibrary.wiley.com
上路雅子, 富澤長次郎 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
… isofenphos-oxon were examined with reference to their activation in rat liver microsomal-NADPH system. The chiral isomers of isofenphos and isofenphos-oxon … of isofenphos-oxon was …
Number of citations: 28 jlc.jst.go.jp
上路雅子 - Journal of Pesticide Science, 1988 - jlc.jst.go.jp
… Chiral isomers and racemate of isofenphos-oxon were … in plant isofenphos and isofenphos-oxon were very persistent. … soluble metabolites through isofenphos-oxon was …
Number of citations: 3 jlc.jst.go.jp
B Gao, S Zhao, Z Zhang, L Li, K Hu, AE Kaziem… - Environment …, 2019 - Elsevier
… Isofenphos-oxon, N‑dealkylation (N‑deisopropyl‑isofenphos) and subsequent oxidative N‑dealkylation to (N‑deisopropyl‑isofenphos oxon… isofenphos oxon is 2300-fold more active than …
Number of citations: 23 www.sciencedirect.com
A Felsot - Journal of Environmental Science & Health Part B, 1984 - Taylor & Francis
… Isofenphos oxon was detected in both fields within 2 weeks after treatment, and by 2 months … Isofenphos oxon is a stable degradation product that was produced in nearly quantitative …
Number of citations: 18 www.tandfonline.com
GW Gorder, O Kirino, A Hirashima… - Journal of agricultural …, 1986 - ACS Publications
… oxon, a product with 2300-fold greater inhibitory potency than isofenphos oxon … Bioactivation of IV-alkyl analogues of isofenphos oxon depends on an IV-alkyl -carbon proton and the …
Number of citations: 34 pubs.acs.org
N Abou‐Assaf, JR Coats, ME Gray… - … Science & Health Part …, 1986 - Taylor & Francis
… There were significantly lower concentrations of isofenphos oxon found in the soil relative to the first year. Either less isofenphos oxon was being formed or the isofenphos oxon formed …
Number of citations: 20 www.tandfonline.com
KD Racke, JR Coats - Journal of Agricultural and Food Chemistry, 1987 - ACS Publications
… for isopropyl salicylate, isofenphos, and isofenphos oxon … In control soils (I—III), [14C]isofenphos oxon was the major … Onlysmall quantities of [14C]isofenphos oxon were detected, …
Number of citations: 142 pubs.acs.org
E Chow, JN Seiber, BW Wilson - Toxicology and applied pharmacology, 1986 - Elsevier
Organophosphorus compounds (OPs) that cause organophosphorus ester-induced delayed neuropathy (OPIDN) generally inhibit neurotoxic esterase (NTE). However, the assay itself, …
Number of citations: 18 www.sciencedirect.com
B Gao, Z Zhang, L Li, AE Kaziem, Z He, Q Yang… - Science of the total …, 2019 - Elsevier
The enantiomeric environmental behaviors, bioactivities and toxicities of isofenphos‑methyl enantiomers were characterized systematically in this study. (R)‑Isofenphos‑methyl was …
Number of citations: 44 www.sciencedirect.com

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